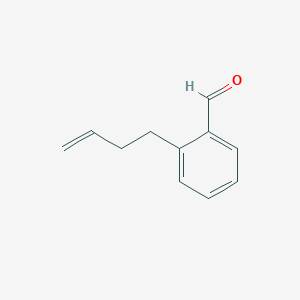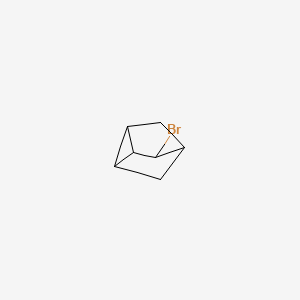
Benzaldehyde, 2-(3-butenyl)-
Übersicht
Beschreibung
Benzaldehyde, 2-(3-butenyl)- is an organic compound with the chemical formula C11H12O. It is also known as cinnamaldehyde or 3-phenyl-2-propenal. This compound is a yellowish liquid with a sweet, spicy, and cinnamon-like odor. It is widely used in the food, fragrance, and pharmaceutical industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzaldehyde, 2-(3-butenyl)- can be synthesized through various methods. One common method involves the electrophilic aromatic substitution of benzene derivatives. This process typically involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods: Industrial production of Benzaldehyde, 2-(3-butenyl)- often involves the oxidation of toluene using a V-based catalytic biphasic system. This method avoids the use of organic solvents, using toluene as both the substrate and co-solvent, along with water. The oxidation process employs NH4VO3 catalyst, H2O2, and a co-catalyst such as KF and O2, resulting in high yields under mild reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Benzaldehyde, 2-(3-butenyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid or benzyl alcohol.
Reduction: Reduction reactions can convert it into benzyl alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Benzoic acid, benzyl alcohol.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 2-(3-butenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It has been studied for its potential antimicrobial and antiprotozoal activities.
Medicine: Research has shown its potential in neuroprotective activities, particularly in reducing neuroinflammation and neuronal damage associated with Alzheimer’s disease.
Industry: It is used in the production of fragrances, flavors, and pharmaceuticals due to its pleasant odor and biological activities.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 2-(3-butenyl)- involves its interaction with various molecular targets and pathways:
Neuroprotective Activity: It inhibits mitochondrial oxidative stress and blocks neuronal cell apoptosis through Tau protein-related pathways and caspases family-related signaling pathways, thereby inhibiting β-amyloid (Aβ)-induced neurological damage.
Antimicrobial Activity: It exhibits antibacterial activity by disrupting bacterial cell membranes and inhibiting essential bacterial enzymes.
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde, 2-(3-butenyl)- can be compared with other similar compounds such as:
Cinnamaldehyde: Both compounds have a similar structure and odor, but Benzaldehyde, 2-(3-butenyl)- has a unique butenyl group that enhances its biological activities.
Benzaldehyde: While Benzaldehyde is a simpler compound, Benzaldehyde, 2-(3-butenyl)- has additional functional groups that provide it with unique properties and applications.
Vanillin: Both compounds are used in the fragrance and flavor industries, but Benzaldehyde, 2-(3-butenyl)- has a more complex structure and broader range of applications.
Eigenschaften
IUPAC Name |
2-but-3-enylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-2-3-6-10-7-4-5-8-11(10)9-12/h2,4-5,7-9H,1,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVAFMLHEIZNFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437425 | |
| Record name | Benzaldehyde, 2-(3-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70576-29-3 | |
| Record name | Benzaldehyde, 2-(3-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2E)-2-[(2-Hydroxyphenyl)methylidene]hydrazinyl]benzenesulfonic acid](/img/structure/B1659938.png)

![(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol;hydrochloride](/img/structure/B1659940.png)
![3-(3-methoxyphenyl)-1-[2-(4-nitrophenyl)ethyl]-3-propylpyrrolidine](/img/structure/B1659945.png)

![2-(2-Chlorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane](/img/structure/B1659947.png)

![2-Amino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(1h)-one](/img/structure/B1659951.png)

![{2-[(Dimethylamino)methyl]phenyl}(phenyl)methanol](/img/structure/B1659955.png)
![Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B1659956.png)

